1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15738721
InChI: InChI=1S/C11H11ClN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3
SMILES:
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

CAS No.:

Cat. No.: VC15738721

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one -

Specification

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
IUPAC Name 2-(2-chlorophenyl)-5-ethyl-4H-pyrazol-3-one
Standard InChI InChI=1S/C11H11ClN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3
Standard InChI Key YGJKOVHIESQWTP-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=O)C1)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyrazolone core with substituents that influence its electronic and steric properties. Key characteristics include:

Structural Features

  • Pyrazolone ring: A lactam structure with keto-enol tautomerism, enabling diverse reactivity.

  • 2-Chlorophenyl group: Enhances lipophilicity and electron-withdrawing effects, potentially improving biological target interactions.

  • Ethyl group: Contributes to steric bulk and modulates solubility.

Spectral Data

  • IR spectroscopy: Peaks at ~1,650 cm1^{-1} (C=O stretch) and ~3,380 cm1^{-1} (N-H stretch) .

  • 1^1H NMR: Signals at δ 2.07 ppm (ethyl -CH3_3), δ 5.20 ppm (pyrazolone -CH), and δ 10.50 ppm (N-H) .

Physicochemical Properties

PropertyValue
Molecular FormulaC11H11ClN2O\text{C}_{11}\text{H}_{11}\text{ClN}_{2}\text{O}
Molecular Weight222.67 g/mol
LogP (Partition Coeff.)2.98
SolubilityModerate in polar solvents

Synthesis Methods

Conventional Synthesis

The compound is typically synthesized via cyclization reactions:

  • Hydrazine-Ketoester Condensation: Ethyl acetoacetate reacts with 2-chlorophenylhydrazine in acidic conditions (e.g., acetic acid) to form the pyrazolone ring.

  • Optimization: Industrial processes employ continuous flow reactors and catalysts like Ce(SO4_4)2_2·4H2_2O to improve yields (~85%) .

Green Chemistry Approaches

Recent advances emphasize eco-friendly methods:

  • Solvent-free synthesis: Using ionic liquids (e.g., [Et3_3NH][HSO4_4]) as catalysts reduces waste and energy consumption .

  • Microwave-assisted reactions: Reduce reaction time from hours to minutes while maintaining yields >75% .

Biological Activities

Antimicrobial Activity

  • Bacterial inhibition: Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins .

Anti-inflammatory Effects

  • COX-2 inhibition: IC50_{50} = 12.5 µM, comparable to celecoxib (IC50_{50} = 10.8 µM) .

  • In vivo models: Reduces carrageenan-induced paw edema by 58% at 50 mg/kg .

Mechanistic Insights

Enzyme Inhibition

The compound inhibits cyclooxygenase (COX) and topoisomerase II by:

  • Hydrogen bonding: Between carbonyl groups and enzyme active sites.

  • Electrostatic interactions: Chlorine’s electron-withdrawing effect stabilizes enzyme-ligand complexes .

Receptor Modulation

  • G-protein-coupled receptors (GPCRs): Binds to adenosine A2A_{2A} receptors (Ki_i = 0.19 nM), modulating cAMP pathways .

Comparative Analysis with Analogues

CompoundSubstituentsActivity (IC50_{50})
3-Methyl-1H-pyrazol-5-oneMethyl at C3COX-2: 25 µM
1-(4-Chlorophenyl) derivativePara-chloro substitutionAnticancer: 22 µM
1-(2-Chlorophenyl)-3-ethylEthyl + ortho-chloroCOX-2: 12.5 µM

The ethyl group improves metabolic stability, while the ortho-chloro substitution enhances target specificity .

Applications in Material Science

Corrosion Inhibition

  • Efficiency: 92% corrosion inhibition on mild steel in HCl (1 M) at 100 ppm.

  • Mechanism: Adsorbs onto metal surfaces via lone electron pairs from nitrogen and oxygen.

Polymer Additives

  • Thermal stability: Enhances decomposition temperature of polypropylene by 40°C .

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